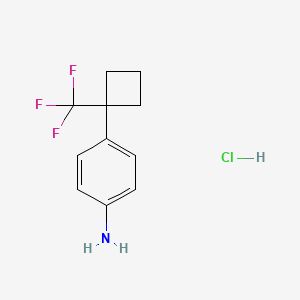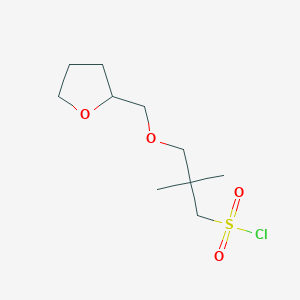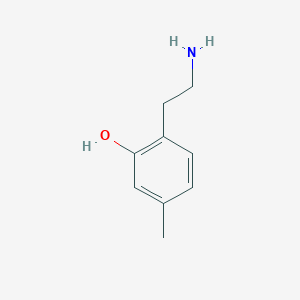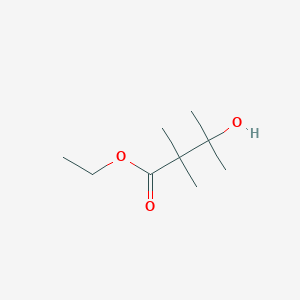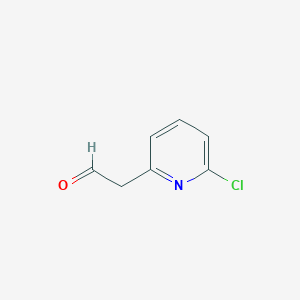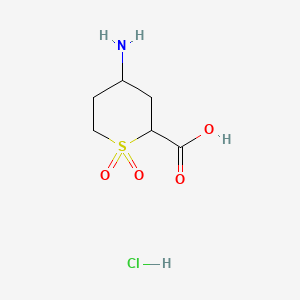
4-amino-1,1-dioxo-1lambda6-thiane-2-carboxylicacidhydrochloride,Mixtureofdiastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-1,1-dioxo-1lambda6-thiane-2-carboxylicacidhydrochloride,Mixtureofdiastereomers is a compound with a unique chemical structure that has garnered interest in various scientific fields. This compound is characterized by the presence of an amino group, a dioxo-thiane ring, and a carboxylic acid group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1,1-dioxo-1lambda6-thiane-2-carboxylicacidhydrochloride,Mixtureofdiastereomers typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing an amino group and a carboxylic acid group in the presence of a sulfur source. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired diastereomeric mixture.
Chemical Reactions Analysis
Types of Reactions
4-amino-1,1-dioxo-1lambda6-thiane-2-carboxylicacidhydrochloride,Mixtureofdiastereomers undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxo-thiane ring to a thiane ring.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiane derivatives.
Substitution: Alkylated or acylated amino derivatives.
Scientific Research Applications
4-amino-1,1-dioxo-1lambda6-thiane-2-carboxylicacidhydrochloride,Mixtureofdiastereomers has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-1,1-dioxo-1lambda6-thiane-2-carboxylicacidhydrochloride,Mixtureofdiastereomers involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved often include signal transduction mechanisms that lead to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-1,1-dioxo-1lambda6-thiane-4-carboxamide
- 4-amino-1,1-dioxo-1lambda6-thiane-4-carboxylic acid
Uniqueness
4-amino-1,1-dioxo-1lambda6-thiane-2-carboxylicacidhydrochloride,Mixtureofdiastereomers is unique due to its specific diastereomeric mixture, which can result in distinct biological and chemical properties compared to its similar compounds. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C6H12ClNO4S |
|---|---|
Molecular Weight |
229.68 g/mol |
IUPAC Name |
4-amino-1,1-dioxothiane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO4S.ClH/c7-4-1-2-12(10,11)5(3-4)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H |
InChI Key |
DDZHQHCJHKXUHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C(CC1N)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


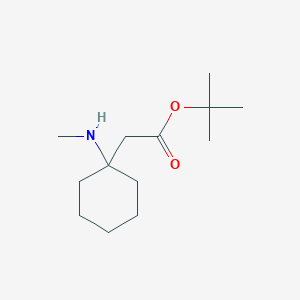
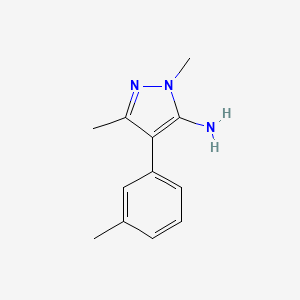
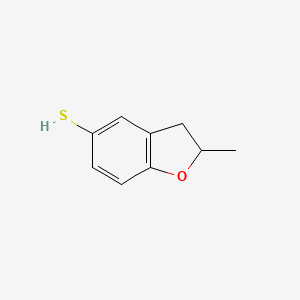
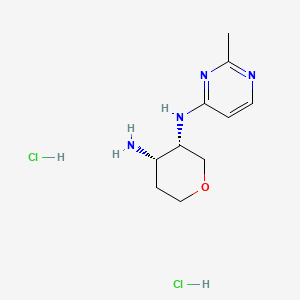
![4-[(3-bromophenoxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B13618249.png)

